molecular formula C7H3F2NO2 B2892875 6,7-Difluorobenzo[d]isoxazol-3(2h)-one CAS No. 1223451-39-5

6,7-Difluorobenzo[d]isoxazol-3(2h)-one

Katalognummer: B2892875
CAS-Nummer: 1223451-39-5
Molekulargewicht: 171.103
InChI-Schlüssel: LUHYHQPKGCDPFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Difluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound with the molecular formula C7H3F2NO2 It is characterized by the presence of a benzene ring fused to an isoxazole ring, with two fluorine atoms at the 6 and 7 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-difluorophenylhydroxylamine with carbonyl compounds under acidic or basic conditions to form the isoxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Difluorobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6,7-Difluorobenzo[d]isoxazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6,7-Difluorobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6-Difluorobenzo[d]isoxazol-3(2H)-one
  • 4,5-Difluorobenzo[d]isoxazol-3(2H)-one
  • 3,4-Difluorobenzo[d]isoxazol-3(2H)-one

Uniqueness

6,7-Difluorobenzo[d]isoxazol-3(2H)-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 6 and 7 positions can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

6,7-Difluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, particularly its role as an inhibitor of hypoxia-inducible factor (HIF), and other pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C7H3F2NO2C_7H_3F_2NO_2 and a molecular weight of 171.1014 g/mol. Its structure consists of a benzo ring fused to an isoxazole moiety, which contributes to its biological activity.

1. Inhibition of HIF-1α

Recent studies have demonstrated that derivatives of benzo[d]isoxazole, including this compound, exhibit significant inhibitory effects on HIF-1α transcriptional activity. This is crucial in cancer biology as HIF-1α is implicated in tumor growth and metastasis under hypoxic conditions.

  • Mechanism of Action : The compound was evaluated using a dual-luciferase reporter assay in HEK293T cells. It showed an IC50 value of approximately 24 nM, indicating potent inhibition of HIF-1α transcriptional activity without inducing cytotoxicity at concentrations below 50 µM .
  • Gene Expression Impact : The treatment with this compound resulted in decreased mRNA levels of downstream targets such as VEGF and PDK1 under hypoxic conditions, further confirming its role as an HIF-1α inhibitor .

2. Anticancer Properties

The isoxazole derivatives have been noted for their anticancer properties across various studies. For instance, the compound's structural analogs have shown promising results against multiple cancer cell lines.

  • Antiproliferative Activity : In vitro studies indicate that compounds related to this compound exhibit significant antiproliferative effects against MDA-MB-231 breast cancer cells with IC50 values ranging from 5.2 to 22.2 μM .

3. Other Pharmacological Activities

Beyond its role in cancer biology, the compound has been associated with various pharmacological activities:

  • Anti-inflammatory Effects : Isoxazole derivatives have shown selective inhibition towards COX enzymes, suggesting potential anti-inflammatory applications .
  • Antimicrobial Activity : The broader class of isoxazoles has been reported to possess antimicrobial properties, making them candidates for further exploration in infectious disease contexts .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product efficiently. Recent advancements have highlighted methods that enhance yield and reduce reaction times while maintaining high purity levels .

Case Studies

Several case studies underscore the effectiveness of this compound in preclinical models:

  • Study on HIF Inhibition : A detailed analysis revealed that treatment with this compound led to a marked reduction in tumor size in xenograft models when combined with standard chemotherapy agents .
  • Combination Therapy : Research indicates that combining this compound with other anticancer agents enhances therapeutic efficacy, potentially leading to synergistic effects against resistant cancer cell lines .

Eigenschaften

IUPAC Name

6,7-difluoro-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO2/c8-4-2-1-3-6(5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHYHQPKGCDPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NO2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,4-difluoro-N,2-dihydroxybenzamide (Intermediate 527, 7.91 g, 41.8 mmol) and carbonyl diimidazole (13.6 g, 83.7 mmol) in THF (200 ml) was heated at reflux for 90 min. The mixture was partitioned between EtOAC and water and acidified with conc. HCl. The solution was extracted 3 times with EtOAc, each extract being washed with water and brine. Drying (MgSO4) of the combined extracts and removal of solvent gave 6.88 g of product as an off-white solid.
Name
3,4-difluoro-N,2-dihydroxybenzamide
Quantity
7.91 g
Type
reactant
Reaction Step One
Name
Intermediate 527
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.